N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide
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Overview
Description
N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide typically involves the reaction of 5-methyluracil with ethylene oxide in the presence of a base. The reaction conditions may include:
Temperature: Moderate temperatures (e.g., 50-70°C)
Solvent: Common solvents such as ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Methyluracil: A precursor in the synthesis of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide.
2-Hydroxyethylamine: Another precursor used in the synthesis.
Other Pyrimidine Derivatives: Compounds such as thymine, cytosine, and uracil.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C9H13N3O4/c1-6-4-12(9(16)11-8(6)15)5-7(14)10-2-3-13/h4,13H,2-3,5H2,1H3,(H,10,14)(H,11,15,16) |
InChI Key |
KXUSYBOCVCUPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC(=O)NCCO |
Origin of Product |
United States |
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